Laxogenin

Descripción

Propiedades

IUPAC Name |

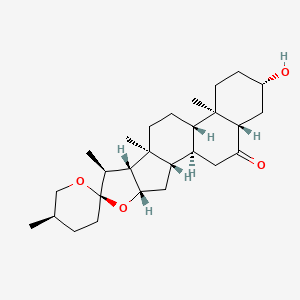

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-21,23-24,28H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,23+,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJKRRDDERNLBU-BOYSPROGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6C5(CCC(C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177-71-5 | |

| Record name | Laxogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laxogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001177715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LAXOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT7W184YG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Laxogenin: A Technical Guide to its Botanical Origins and Natural Availability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxogenin, a naturally occurring brassinosteroid, has garnered significant interest for its potential anabolic properties. This technical guide provides an in-depth exploration of the botanical origins and natural sources of this compound. It summarizes the available quantitative data on its concentration in various plant species, details the experimental protocols for its extraction, isolation, and quantification, and elucidates the key signaling pathways through which it is proposed to exert its biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as (25R)-3β-hydroxy-5α-spirostan-6-one, is a steroidal sapogenin belonging to the brassinosteroid family of plant hormones. Brassinosteroids are a class of polyhydroxysteroids that play a crucial role in plant growth and development. While the anabolic effects of this compound in humans are a subject of ongoing research and debate, its presence in various plant species is well-documented. Understanding the natural sources and the methodologies to isolate and quantify this compound is fundamental for further pharmacological investigation and potential therapeutic development.

Botanical Origin and Natural Sources

This compound is found in a limited number of plant species, primarily within the genus Smilax. Several other plants have also been identified as potential, albeit minor, sources.

Primary Natural Sources:

-

Smilax sieboldii : This climbing plant, native to East Asia, is the most widely recognized and scientifically cited natural source of this compound. The rhizomes and stems of Smilax sieboldii are reported to contain the highest concentrations of this compound.

-

Smilax china : Another species within the Smilax genus, also found in East Asia, has been identified as containing this compound and other related steroidal saponins.

Secondary and Potential Sources:

-

Allium species : Certain members of the onion family, including Allium schoenoprasum (chives) and Allium chinense (Chinese onion), have been reported to contain this compound, although typically in very small amounts.

-

Solanum unguiculatum : This plant species has also been mentioned as a source of this compound.

-

Dioscorea species : While more commonly known for their diosgenin content, a precursor for the synthesis of various steroids, some Dioscorea species are also considered potential sources of other brassinosteroids. However, specific quantitative data for this compound in these species is scarce.

It is important to note a distinction between naturally occurring this compound and the often-marketed 5-alpha-hydroxy-laxogenin. Scientific literature suggests that 5-alpha-hydroxy-laxogenin is a synthetic derivative of this compound, often produced from diosgenin, and its natural occurrence has not been definitively proven.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound in its natural sources is generally low. The most concrete quantitative data available is for Smilax sieboldii. The following table summarizes the available data.

| Plant Species | Plant Part | Compound | Concentration (% w/w of dried material) | Reference |

| Smilax sieboldii | Stem | This compound | 0.059% | [1] |

Note: There is a significant lack of comprehensive quantitative data for this compound and other brassinosteroids across a wide range of plant species and their various parts. The data presented here is based on available scientific literature and highlights the need for further quantitative studies.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant materials involve multi-step processes that are similar to those used for other brassinosteroids. The following is a generalized methodology based on established analytical techniques.

Extraction and Purification

-

Sample Preparation : The plant material (e.g., dried and powdered rhizomes of Smilax sieboldii) is accurately weighed.

-

Initial Extraction : The powdered plant material is subjected to solvent extraction, typically using methanol or an aqueous methanol solution. This can be performed using methods such as maceration, sonication, or Soxhlet extraction.

-

Solvent Partitioning : The crude extract is then partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their solubility. This compound, being a moderately polar compound, will typically be found in the ethyl acetate or n-butanol fractions.

-

Solid-Phase Extraction (SPE) : For further purification, the enriched fraction is passed through an SPE cartridge (e.g., C18 or silica). This step helps to remove interfering compounds.

-

Chromatographic Separation : The purified extract is then subjected to column chromatography, often using silica gel or Sephadex LH-20, to isolate the this compound.

Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for the quantification of this compound.

-

Standard Preparation : A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Detection : As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 205 nm) can be used. However, for higher sensitivity and selectivity, Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) is preferred.

-

-

Analysis : The purified plant extract is injected into the HPLC system, and the peak corresponding to this compound is identified by comparing its retention time with that of the standard. The concentration is then calculated based on the peak area and the calibration curve.

For more definitive identification and quantification, especially in complex matrices, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS/MS) is a powerful technique.

Signaling Pathways

The purported anabolic effects of this compound are thought to be mediated through several signaling pathways, primarily related to muscle protein synthesis and breakdown.

Inhibition of the Myostatin Pathway

Myostatin (MSTN) is a negative regulator of muscle growth. It binds to the activin type IIB receptor (ACVR2b), which then activates SMAD2 and SMAD3, leading to the inhibition of muscle protein synthesis. Research suggests that this compound may act as an inhibitor of this pathway, thereby promoting muscle growth.

Activation of the AKT/mTOR Pathway

The AKT/mTOR pathway is a central regulator of cell growth and protein synthesis. Activation of Protein Kinase B (AKT) leads to the activation of the mammalian target of rapamycin (mTOR), which in turn promotes muscle protein synthesis. It is hypothesized that this compound may stimulate this pathway, contributing to its anabolic effects.

Cortisol Regulation and Fat Metabolism

This compound is also suggested to influence body composition by regulating the stress hormone cortisol and promoting fat breakdown. Elevated cortisol levels can lead to muscle catabolism. By inhibiting cortisol, this compound may help preserve muscle mass. Additionally, it has been proposed that this compound can increase cyclic AMP (cAMP) levels, a signaling molecule involved in various cellular processes, including fat metabolism.

Conclusion

This compound is a naturally occurring brassinosteroid with Smilax sieboldii being its most significant botanical source. While the quantitative data on its concentration in various plants is limited, established analytical methodologies for brassinosteroids provide a clear framework for its extraction, isolation, and quantification. The proposed mechanisms of action, primarily through the modulation of the myostatin and AKT/mTOR pathways, offer a basis for its potential anabolic effects. Further research is warranted to expand the quantitative understanding of this compound distribution in the plant kingdom and to fully elucidate its pharmacological activities and therapeutic potential. This guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this intriguing natural compound.

References

The Mechanism of Action of Laxogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxogenin (5α-hydroxy this compound) is a plant-derived sapogenin belonging to the brassinosteroid class of compounds. Marketed as a "natural anabolic agent," it is purported to enhance muscle growth and athletic performance without the side effects associated with traditional anabolic steroids. This technical guide provides an in-depth review of the current scientific evidence regarding the mechanism of action of this compound and its synthetic derivative, 5-alpha-hydroxy-laxogenin. While human clinical data remains notably absent, in vitro and in silico studies have begun to elucidate potential molecular pathways. This document summarizes the quantitative data from key experiments, details the corresponding methodologies, and presents the signaling pathways and experimental workflows through structured diagrams to offer a clear perspective for research and development professionals. The primary putative mechanisms include the inhibition of the myostatin signaling pathway and, for its synthetic derivative, interaction with the androgen receptor. A hypothesized activation of the PI3K/Akt pathway, based on studies of related brassinosteroids, is also discussed.

Introduction

This compound is a spirostanic analogue of the brassinosteroid, brassinolide.[1] Brassinosteroids are a class of polyhydroxysteroids that function as plant hormones, playing crucial roles in growth and development.[1] In the context of human physiology, this compound and its popular synthetic derivative, 5-alpha-hydroxy-laxogenin, have gained attention for their potential anabolic properties. Unlike anabolic-androgenic steroids that exert their effects through direct modulation of the endocrine system, this compound is claimed to operate via distinct, non-hormonal pathways. This guide critically examines the peer-reviewed scientific literature to provide a detailed account of its proposed mechanisms of action.

Myostatin Inhibition Pathway

Recent research has identified the inhibition of myostatin (MSTN), a key negative regulator of muscle mass, as a primary mechanism for this compound and 5-alpha-hydroxy-laxogenin.[2][3] Myostatin, a member of the transforming growth factor-beta (TGF-β) superfamily, binds to the activin receptor type-2B (ACVR2b), initiating a signaling cascade through the phosphorylation of SMAD2 and SMAD3. This cascade ultimately suppresses myogenesis (muscle cell growth and differentiation).[2]

An in silico and subsequent in vitro study demonstrated that both this compound and 5-alpha-hydroxy-laxogenin can interfere with this pathway.[2][3]

Quantitative Data: Myostatin Pathway Modulation

The following tables summarize the key quantitative findings from the study by Lim et al. (2025) investigating the effects of this compound (LXG) and 5-alpha-hydroxy-laxogenin (5HLXG) on muscle cells.[2][3]

Table 1: In Silico Binding Affinity to Myostatin

| Compound | Binding Free Energy (kcal/mol) |

| This compound (LXG) | -7.90 |

| 5-alpha-hydroxy-laxogenin (5HLXG) | -8.50 |

Table 2: In Vitro Efficacy in Porcine Muscle Satellite Cells (MSCs) at 10 nM Concentration

| Parameter | Treatment | % Change vs. Control |

| mRNA Levels | ||

| MYOD | LXG | ~ +40% |

| MYOG | LXG | ~ +50% |

| MYH | LXG | ~ +150% |

| MSTN | LXG | Decrease |

| Protein Levels | ||

| MSTN | LXG | Decrease |

| Enzyme Activity | ||

| Creatine Kinase | LXG | ~ +18% |

| Creatine Kinase | 5HLXG | ~ +18% |

Signaling Pathway Diagram

Experimental Protocol: Myostatin Inhibition Assay

The following protocol is a summary of the methodology used to determine the myostatin-inhibiting properties of this compound and 5-alpha-hydroxy-laxogenin.[2]

-

In Silico Analysis: Molecular docking studies were performed to predict the binding affinity of this compound and 5-alpha-hydroxy-laxogenin to the myostatin protein.

-

Cell Culture: Murine C2C12 myoblasts, as well as primary muscle satellite cells (MSCs) isolated from bovine, porcine, and chicken sources, were cultured and induced to differentiate into myotubes.

-

Treatment: Differentiating cells were treated with various concentrations of this compound or 5-alpha-hydroxy-laxogenin (with 10 nM being identified as a highly effective concentration).

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the mRNA expression levels of myostatin (MSTN) and key myogenic regulatory factors (MYOD, MYOG, MYH).

-

Protein Expression Analysis: Western blotting was performed to quantify the protein levels of MSTN, ACVR2b, SMAD2, and phosphorylated SMAD2.

-

Creatine Kinase Activity Assay: As a marker of myotube formation and maturation, the activity of muscle-specific creatine kinase was measured.

-

Reactive Oxygen Species (ROS) Measurement: Cellular ROS levels were quantified to assess the antioxidant effects of the compounds.

Androgen Receptor Interaction (5-alpha-hydroxy-laxogenin)

While this compound is often promoted as non-hormonal, in vitro research has shown that its synthetic derivative, 5-alpha-hydroxy-laxogenin, can interact with the human androgen receptor (AR).[4][5] This interaction is complex, exhibiting a biphasic dose-response relationship.

Quantitative Data: Androgen Receptor Transactivation

The study by Beer and Keiler (2022) investigated the ability of 5-alpha-hydroxy-laxogenin to activate the androgen receptor in a human prostate cell line (PC3(AR)2) using a luciferase reporter assay. The results are summarized below.[6]

Table 3: Effect of 5-alpha-hydroxy-laxogenin on Androgen Receptor (AR) Transactivation in PC3(AR)2 Cells

| Concentration (µg/mL) | Observed Effect on AR Transactivation |

| 0.01 - 1.0 | Antagonistic |

| > 1.0 (up to 50) | Agonistic (Dose-dependent increase) |

Note: No activity was observed in a yeast androgen screen, suggesting the interaction may be specific to mammalian cellular environments.[5] An in vivo follow-up study in orchiectomized rats did not observe androgenic or anabolic effects, highlighting the need for further research to understand the physiological relevance of the in vitro findings.[7]

Experimental Workflow Diagram

Experimental Protocol: Androgen Receptor Transactivation Assay

The protocol for the mammalian cell reporter gene assay is summarized from Beer and Keiler (2022).[5][6]

-

Cell Line: Human PC3(AR)2 cells, which are prostate cancer cells stably transfected to express the human androgen receptor, were used.

-

Reporter System: Cells were transiently transfected with the mmTV-luc reporter plasmid, which contains a luciferase gene under the control of an androgen-responsive promoter.

-

Cell Culture and Treatment: Cells were cultured in 24-well plates. Following transfection, they were treated with a range of concentrations of 5-alpha-hydroxy-laxogenin (0.01 µg/mL to 50 µg/mL), a positive control (DHT), or a vehicle control (DMSO). Antagonism was tested by co-incubating with the AR antagonist bicalutamide.

-

Luciferase Assay: After treatment, cells were lysed, and luciferase activity was measured using a luminometer. Activity was normalized to total protein concentration as determined by a bicinchoninic acid (BCA) assay.

Hypothesized PI3K/Akt Pathway Activation

A frequently proposed mechanism for the anabolic effects of brassinosteroids is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of muscle protein synthesis and hypertrophy.[8] While direct evidence for this compound is currently lacking in peer-reviewed literature, studies on other structurally similar brassinosteroids provide a strong basis for this hypothesis.

A study on various natural and synthetic brassinosteroids (though not this compound itself) demonstrated that these compounds could stimulate protein synthesis and inhibit protein degradation in L6 rat skeletal muscle cells. This anabolic effect was correlated with the activation of the PI3K/Akt pathway, specifically shown by an increase in the phosphorylation of Akt (at Ser473).[8]

Signaling Pathway Diagram

Experimental Protocol: Akt Phosphorylation Assay

The following is a generalized protocol based on the methodology used to study brassinosteroid effects on the PI3K/Akt pathway in muscle cells.[8]

-

Cell Culture: L6 rat skeletal muscle myoblasts are differentiated into myotubes.

-

Treatment: Myotubes are treated with the test compound (e.g., a brassinosteroid at a concentration such as 10 µM) for a specified time (e.g., 1 hour). A positive control, such as IGF-1, is used to confirm pathway responsiveness.

-

Cell Lysis: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Western Blotting: Total protein concentration is determined (e.g., via BCA assay). Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.

-

Analysis: The signal from the phosphorylated Akt is normalized to the signal from total Akt to determine the relative increase in pathway activation compared to untreated controls.

Other Proposed Mechanisms (Limited Evidence)

Cortisol Inhibition

Several non-peer-reviewed sources claim that this compound can inhibit the stress hormone cortisol. A reduction in cortisol would be beneficial for an anabolic state, as high cortisol levels are catabolic and can lead to muscle breakdown. However, there is currently a lack of published scientific studies that provide quantitative data or detailed experimental protocols to substantiate this claim for this compound. In vitro assays to test for cortisol inhibition typically involve using adrenocortical cell lines (e.g., H295R), stimulating cortisol production, and then measuring cortisol levels (e.g., via ELISA) after treatment with the test compound.

Conclusion and Future Directions

The mechanism of action of this compound is an area of emerging research. The most compelling evidence to date points towards a non-hormonal anabolic effect mediated through the inhibition of the myostatin signaling pathway. This mechanism is supported by both in silico modeling and in vitro experiments on muscle cells from multiple species.[2]

For the synthetic derivative 5-alpha-hydroxy-laxogenin, the data is more complex. While it demonstrates an ability to interact with the androgen receptor in vitro, the physiological significance of this finding is unclear, especially in light of a negative in vivo study in rats.[5][7]

The hypothesis that this compound, as a brassinosteroid, activates the PI3K/Akt pathway is plausible and supported by research on analogous compounds.[8] However, direct evidence for this compound is required. Claims of cortisol inhibition remain unsubstantiated by peer-reviewed data.

For drug development professionals and researchers, the critical next step is the execution of well-controlled human clinical trials to determine the safety, pharmacokinetics, and efficacy of this compound. Future preclinical research should focus on directly confirming the activation of the PI3K/Akt pathway by this compound, quantifying its effects on muscle protein synthesis and breakdown rates using direct measurement techniques, and investigating the veracity of the cortisol inhibition claims.

References

- 1. This compound and 5-alpha-hydroxy-laxogenin in dietary supplements [opss.org]

- 2. The Effects of this compound and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Androgenic properties of the dietary supplement 5α-hydroxy-laxogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Androgenic properties of the dietary supplement 5α-hydroxy-laxogenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tud.qucosa.de [tud.qucosa.de]

- 7. Effects of the Dietary Supplement 5α‐Hydroxy‐this compound in the Orchiectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akt-dependent anabolic activity of natural and synthetic brassinosteroids in rat skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review: 5α-Hydroxy-Laxogenin Versus Natural Laxogenin

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary: The landscape of performance-enhancing supplements is rife with compounds marketed as safe, natural alternatives to anabolic steroids. Among these, Laxogenin and its synthetic derivative, 5α-hydroxy-laxogenin, have gained significant popularity. This technical guide provides a critical evaluation of the available scientific evidence for these two compounds, distinguishing between marketing claims and peer-reviewed research. A stark disparity exists between the purported anabolic, non-hormonal effects and the findings from in-vitro studies, which indicate a direct interaction with the androgen receptor by 5α-hydroxy-laxogenin. Furthermore, the dietary supplement market for these compounds is plagued by issues of mislabeling and adulteration. This document synthesizes the current state of knowledge regarding their origin, mechanism of action, and analytical characterization to inform the scientific and drug development communities.

Chemical Identity and Origin

This compound and 5α-hydroxy-laxogenin are structurally related steroidal sapogenins. However, their origins are distinct, which is a critical factor in their regulatory and chemical profiles.

-

Natural this compound ((25R)-3β-hydroxy-5α-spirostan-6-one): This compound is a naturally occurring brassinosteroid, or plant-based steroid, found in small quantities in various plants.[1][2] Its primary source for extraction is the rhizome of Smilax sieboldii, an Asian plant species.[3][4] The concentration in these natural sources is very low, with some estimates around 0.06% in the underground stems.[4]

-

5α-Hydroxy-Laxogenin: Often marketed as a direct derivative or the "active" form of this compound, evidence strongly indicates that 5α-hydroxy-laxogenin is a synthetic compound that is not found in nature.[5][6][7] Analytical studies suggest it is synthesized from diosgenin, a common starting material for various synthetic steroids.[1][6] This synthetic origin is a key reason why regulatory bodies like the U.S. Food and Drug Administration (FDA) do not consider it a legal dietary supplement ingredient.[1][7]

Comparative Bioactivity and Mechanism of Action

The most significant divergence between marketing claims and scientific evidence lies in the mechanism of action of these compounds. While often promoted as non-hormonal anabolic agents, in-vitro research on 5α-hydroxy-laxogenin suggests otherwise.

Purported (Non-Hormonal) Anabolic Pathways

Supplement manufacturers frequently claim that this compound and its derivatives exert their effects by increasing protein synthesis and decreasing the stress hormone cortisol.[8][9][10] The proposed mechanism is often attributed to the activation of brassinosteroid-related pathways, such as the PI3K/Akt/mTOR pathway, which is a key regulator of muscle protein synthesis.[3][11] However, direct, peer-reviewed evidence demonstrating this specific mechanism in mammalian cells is lacking.

A recent in-vitro study on bovine muscle satellite cells for cultured meat production suggested that both this compound and 5α-hydroxy-laxogenin may act as myostatin inhibitors, promoting myogenesis and myotube formation.[12][13] While intriguing, this is a preliminary finding in a non-human, in-vitro model.

Documented Androgenic Activity of 5α-Hydroxy-Laxogenin

In direct contrast to the "non-hormonal" claims, a 2022 study published in Archives of Toxicology investigated the androgenic potential of 5α-hydroxy-laxogenin.[5][14] The research demonstrated that this compound can bind to and activate the human androgen receptor (AR) in a cell-based reporter gene assay.[5][14][15] The study observed a biphasic response: antagonistic properties at lower concentrations and agonistic (activating) effects at higher concentrations .[5][14] This finding confirms that 5α-hydroxy-laxogenin is not a non-hormonal agent and possesses direct androgenic properties.

There is currently no peer-reviewed research available that provides a direct, head-to-head comparison of the anabolic or androgenic activities of natural this compound versus its synthetic 5α-hydroxy derivative.

Quantitative Data Summary

The quantitative data available for these compounds from rigorous scientific studies is extremely limited. Most numerical claims originate from marketing materials and lack scientific validation. The following tables summarize the available information.

Table 1: Chemical and Physical Properties

| Property | Natural this compound | 5α-Hydroxy-Laxogenin |

| IUPAC Name | (25R)-3β-hydroxy-5α-spirostan-6-one | (1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R)-16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one[6] |

| CAS Number | 1177-71-5 (approx.) | 56786-63-1[6][16] |

| Molecular Formula | C27H42O4 | C27H42O5[6] |

| Molar Mass | 430.63 g·mol−1 | 446.628 g·mol−1[6] |

| Origin | Natural (e.g., Smilax sieboldii)[1] | Synthetic (from Diosgenin)[1][6] |

Table 2: Biological Activity Data

| Parameter | Natural this compound | 5α-Hydroxy-Laxogenin | Source |

| Anabolic Activity | Data Not Available | Data Not Available | - |

| Androgenic Activity | Data Not Available | Agonist at the human Androgen Receptor (in-vitro)[5][14] | Keiler et al., 2022 |

| Myostatin Inhibition | Potential activity (in-vitro, bovine cells)[12][13] | Potential activity (in-vitro, bovine cells)[12][13] | Lim et al., 2025 |

| Protein Synthesis | Claimed to increase[8][11] | Claimed to increase[10] | Manufacturer Claims |

| Cortisol Reduction | Claimed to inhibit[8][9] | Claimed to support cortisol control[10] | Manufacturer Claims |

Experimental Protocols

Detailed, replicable experimental protocols are crucial for the scientific assessment of these compounds.

Protocol: Androgen Receptor Transactivation Assay (Adapted from Keiler et al., 2022)

This protocol outlines the methodology used to determine the androgenic properties of 5α-hydroxy-laxogenin.

-

Cell Culture: Human prostate cells engineered to express the androgen receptor (e.g., PC3(AR)2 cells) are maintained in DMEM/F12 medium supplemented with 10% FBS and relevant antibiotics. For experiments, cells are cultivated in a medium containing charcoal-treated FBS to remove endogenous steroids.

-

Transfection: Cells are transiently transfected with a reporter plasmid containing luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).

-

Compound Treatment: Cells are treated with varying concentrations of 5α-hydroxy-laxogenin (e.g., 0.01 µg/mL to 50 µg/mL), a positive control (e.g., Dihydrotestosterone, DHT), and a solvent control (DMSO). To confirm AR-mediated effects, co-incubation with an AR antagonist like bicalutamide is performed.

-

Luciferase Assay: After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luminescence units are normalized to total protein concentration. Results are expressed relative to the solvent control. Statistical significance is assessed using appropriate methods like ANOVA with post-hoc tests.[17]

Protocol: Extraction of Natural this compound (Adapted from CN101205249A)

This protocol describes a patented method for extracting this compound from Smilax plant material.

-

Material Preparation: Dried and pulverized plant material (e.g., Smilax nigra) is prepared.

-

Solvent Extraction: The material is extracted with a solvent mixture (e.g., ethanol, methanol, acetone, and water) at a ratio of 1:5 to 1:20 (w/v) at a temperature of 10-100°C for 0.5-5 hours, repeated 2-5 times.

-

Liquid-Liquid Extraction: The combined extract is concentrated and dissolved in water. This aqueous solution is then successively extracted with a weak polar solvent (e.g., petroleum ether, chloroform) followed by a water-immiscible C4-C10 alcohol (e.g., n-butanol).

-

Chromatographic Purification: The weak polar solvent extract is subjected to chromatography on a macroporous resin column.

-

Final Purification: The resulting fraction is further purified using size-exclusion chromatography (e.g., Sephadex LH-20) to yield pure this compound.[18][19]

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the documented androgenic mechanism and the purported, but unproven, anabolic pathway.

References

- 1. This compound and 5-alpha-hydroxy-laxogenin in dietary supplements [opss.org]

- 2. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 3. This compound: Plant-Based Compound for Muscle Recovery Formula [epicatelean.com]

- 4. 5a-Hydroxy this compound [trbextract.com]

- 5. Androgenic properties of the dietary supplement 5α-hydroxy-laxogenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5α-Hydroxythis compound - Wikipedia [en.wikipedia.org]

- 7. usada.org [usada.org]

- 8. predatornutrition.com [predatornutrition.com]

- 9. nasupplements.com [nasupplements.com]

- 10. nbinno.com [nbinno.com]

- 11. manup-testosterone.com [manup-testosterone.com]

- 12. The Effects of this compound and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Androgenic properties of the dietary supplement 5α-hydroxy-laxogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. tud.qucosa.de [tud.qucosa.de]

- 18. CN101205249A - Method for preparing this compound from Smilax nigra plant - Google Patents [patents.google.com]

- 19. CN101205249B - Method for preparing this compound from Smilax nigra plant - Google Patents [patents.google.com]

The Anabolic Potential of Laxogenin: A Technical Guide to its Influence on Protein Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxogenin, a plant-derived brassinosteroid, has garnered significant attention within the sports nutrition and bodybuilding communities for its purported anabolic properties, specifically its potential to enhance muscle protein synthesis and accelerate recovery without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides an in-depth review of the available scientific evidence concerning this compound's effects on protein synthesis pathways. It summarizes quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the proposed signaling cascades and experimental workflows. While anecdotal claims are abundant, this guide focuses on dissecting the peer-reviewed scientific literature to offer a clear perspective on the current state of knowledge and to highlight areas requiring further investigation.

Introduction

5α-Hydroxy this compound, commonly referred to as this compound, is a synthetic spirostanic analogue of the plant steroid brassinolide.[1][2] Brassinosteroids are a class of polyhydroxylated steroids that play crucial roles in plant growth and development.[2] In recent years, certain brassinosteroids have been investigated for their potential anabolic effects in mammalian systems. The prevailing hypothesis is that this compound and its derivatives may stimulate muscle protein synthesis and inhibit protein breakdown, thereby creating a net positive protein balance conducive to muscle hypertrophy.[1] This is proposed to occur through non-hormonal pathways, meaning it does not interfere with the body's endocrine system, specifically the hypothalamic-pituitary-testicular axis.[1]

This guide will explore the molecular mechanisms potentially underlying these effects, with a focus on key signaling pathways that regulate muscle mass: the PI3K/Akt/mTOR pathway and the myostatin signaling pathway.

Proposed Mechanisms of Action

Stimulation of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of muscle protein synthesis and hypertrophy. While direct evidence for this compound's interaction with this pathway is limited, studies on other brassinosteroids provide a plausible model. Research on 28-homobrassinolide (HB), another plant-derived brassinosteroid, has shown that it can stimulate protein synthesis and inhibit protein degradation in rat skeletal muscle cells, with these effects being mediated in part by the PI3K/Akt signaling pathway.[3] It is hypothesized that this compound may act in a similar manner, potentially activating Akt, which in turn phosphorylates and activates mTOR. Activated mTOR then promotes protein synthesis by phosphorylating its downstream targets, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Hypothesized PI3K/Akt/mTOR Pathway Activation by this compound

References

A Technical Guide to the Discovery and Scientific History of Laxogenin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, history, and scientific investigation of Laxogenin and its synthetic analogue, 5-alpha-hydroxy-laxogenin. It is intended for an audience with a professional background in life sciences, pharmacology, and drug development. The guide summarizes key findings from the scientific literature, details experimental protocols, and presents quantitative data in a structured format.

Discovery and Historical Context

This compound is a naturally occurring steroidal sapogenin belonging to a class of plant-based steroids known as brassinosteroids.[1][2][3] These compounds are noted for their growth-promoting properties in plants.[4]

Initial Isolation and Identification

The first identification of this compound in the scientific literature dates back to the 1960s.[1] A pivotal publication by A. Akahori and F. Yasuda in 1963 described the isolation of this compound as a new steroidal sapogenin from the rhizomes of Smilax sieboldii, a plant native to Asia.[1][5][6] Subsequent early research further characterized the compound in the mid-1960s and early 1970s.[7] Natural sources of this compound are limited, with the underground stems of Smilax sieboldii containing approximately 0.06% of the compound.[8][2] It has also been isolated from other plants, including Allium chinense.[2]

Emergence of 5-Alpha-Hydroxy-Laxogenin

A related compound, 5-alpha-hydroxy-laxogenin, is frequently marketed in dietary supplements, often presented as a direct derivative or scientific name for this compound.[1][8] However, scientific investigations have found no evidence of its natural occurrence.[5] It is described as a synthetic compound, likely derived from diosgenin, a common precursor used in the pharmaceutical industry for synthesizing steroidal drugs.[1][9] Recent analysis of dietary supplements has confirmed the synthetic origin of 5-alpha-hydroxy-laxogenin found in these products.[5]

Proposed Mechanisms of Action

The anabolic effects attributed to this compound and its synthetic analogue are purported to occur through several signaling pathways. It is crucial to note that while these mechanisms are proposed, the majority of the research is preliminary, with a significant lack of human clinical trials.[1][3]

Protein Kinase B (Akt) Signaling

One of the primary proposed mechanisms for this compound's anabolic activity is the activation of Protein Kinase B (Akt), a serine/threonine kinase that plays a central role in cellular processes such as glucose metabolism, apoptosis, and protein synthesis.[3] Activation of Akt signaling is known to promote muscle hypertrophy.[3][10] It is suggested that this compound binds to a cell surface receptor, initiating a signaling cascade that leads to the activation of Akt, thereby promoting muscle protein synthesis and preventing muscle breakdown.[3][10]

Myostatin Inhibition

A recent 2025 in silico and in vitro study investigated the potential for this compound (LAX) and 5-alpha-hydroxy-laxogenin (5HLAX) to act as inhibitors of myostatin (MSTN).[11] Myostatin is a negative regulator of muscle mass; its inhibition leads to muscle hypertrophy. The study found that both compounds could bind to myostatin, potentially inhibiting its activity and downstream signaling through the activin receptor type-2B (ACVR2b) and Smad2/3 pathway.[11]

Androgen Receptor Interaction

While natural this compound is considered non-hormonal, studies on synthetic 5-alpha-hydroxy-laxogenin suggest it may possess androgenic properties.[12][13] An in vitro study demonstrated that 5-alpha-hydroxy-laxogenin can trans-activate the human androgen receptor in prostate cells.[5][14][15] The compound exhibited a biphasic response, with antagonistic effects at lower concentrations and agonistic (activating) effects at higher concentrations.[5][14][15] This indicates a direct interaction with the androgen receptor, a mechanism distinct from natural this compound's proposed pathways.[5]

Summary of Preclinical Data

Scientific investigation into this compound's biological effects is limited, with no published human clinical trials to date. The available data comes from in vitro cell culture studies, in vivo rodent models (often studying related brassinosteroids), and in silico computational models.

Table 1: In Vitro Myogenesis and Myostatin Inhibition Data

Source: The Effects of this compound and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production (2025)[11]

| Parameter | Treatment (10 nM) | Result |

| Binding Energy (in silico) | This compound (LAX) | -7.90 kcal/mol (to MSTN) |

| 5-alpha-hydroxy-laxogenin (5HLAX) | -8.50 kcal/mol (to MSTN) | |

| mRNA Expression (vs. Control) | ||

| MYOD | LAX | ~40% Increase |

| MYOG | LAX | ~50% Increase |

| MYH | LAX | ~150% Increase |

| MSTN | LAX & 5HLAX | Decrease |

| Reactive Oxygen Species (ROS) | LAX | 7% Reduction |

| 5HLAX | 9% Reduction |

Table 2: In Vitro Androgenic Activity Data

Source: Androgenic properties of the dietary supplement 5α-hydroxy-laxogenin (2022)[5][14]

| Assay | Compound | Concentration | Result |

| Yeast Androgen Screen | 5α-hydroxy-laxogenin | Not Specified | No Activity Observed |

| Human PC3(AR)₂ Reporter Gene Assay | 5α-hydroxy-laxogenin | 0.01–1 µg/mL | Antagonistic Effect |

| Higher Doses (>1 µg/mL) | Agonistic Effect |

Table 3: In Vivo Rodent Study with Brassinosteroids

Source: Fitness Informant, referencing a rodent study on brassinosteroids (2019)[8]

| Parameter | Treatment (10 days) | Result (vs. Androgen Deprivation) |

| Gastrocnemius Muscle Mass | 20mg Brassinosteroids | 13.8% Increase |

| 60mg Brassinosteroids | 10.3% Increase |

Key Experimental Protocols

Protocol: In Vitro Androgen Receptor Transactivation Assay

This protocol describes the methodology used to assess the androgenic potential of 5-alpha-hydroxy-laxogenin.[5]

-

Cell Line: Human prostate cells (PC3(AR)₂) stably transfected with an androgen receptor and a reporter gene.

-

Culture Conditions: Cells were maintained in DMEM/F12 medium supplemented with 10% FBS, 1% P/S, and 0.25 mg/mL G418. For experiments, cells were cultivated in media containing 5% dextran-coated charcoal-treated FBS to remove endogenous steroids.

-

Treatment: Cells were treated with varying concentrations of 5-alpha-hydroxy-laxogenin (ranging from 0.01 to higher doses in µg/mL).

-

Co-incubation: To confirm AR-mediated effects, co-incubation experiments were performed with a known non-steroidal AR antagonist, bicalutamide.

-

Endpoint Measurement: Luciferase expression (from the reporter gene) was measured as an indicator of androgen receptor activation.

-

Data Analysis: Results were analyzed to determine dose-dependent agonistic or antagonistic activity.

Protocol: In Vitro Myogenesis Assay

This protocol outlines the methodology used to evaluate the effects of this compound and 5-alpha-hydroxy-laxogenin on myotube formation.[11]

-

Cell Lines: Porcine Muscle Satellite Cells (MSCs) and C2C12 myoblasts.

-

Treatment: Cells were treated with 10 nM concentrations of this compound (LAX) or 5-alpha-hydroxy-laxogenin (5HLAX) in the differentiation media.

-

Endpoint Measurements:

-

Gene Expression: mRNA levels of myogenic regulatory factors (MYOD, MYOG, MYH) and myostatin (MSTN) were quantified using qRT-PCR.

-

Protein Expression: Protein levels of the same factors were assessed via Western Blotting.

-

Oxidative Stress: Intracellular Reactive Oxygen Species (ROS) levels were measured.

-

Myotube Formation: Myotube formation and maturation were visually assessed and quantified.

-

-

Data Analysis: Results from treated groups were compared to an untreated control group to determine the effect on myogenesis and MSTN expression.

Conclusion and Future Directions

The scientific history of this compound begins with its discovery in the 1960s as a natural plant brassinosteroid.[1][6] For decades, research was primarily focused on its plant-growth-promoting activities.[16][17] In recent years, interest has shifted towards its potential anabolic effects in mammals, largely driven by the dietary supplement industry. This has also led to the prevalence of the synthetic, non-natural analogue 5-alpha-hydroxy-laxogenin.[1][5]

Current scientific evidence is nascent and largely preclinical. Proposed mechanisms of action include the activation of the Akt signaling pathway and the inhibition of myostatin, both of which are plausible routes to muscle hypertrophy.[3][11] However, the finding that synthetic 5-alpha-hydroxy-laxogenin can interact with the androgen receptor raises different mechanistic and safety considerations.[5][14]

The primary and most critical gap in the literature is the complete absence of robust, peer-reviewed human clinical trials. Therefore, claims of efficacy and safety in humans are not currently supported by scientific evidence. Future research for drug development professionals should focus on:

-

Pharmacokinetics and Bioavailability: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models and eventually, humans.

-

Human Clinical Trials: Conducting well-controlled, double-blind, placebo-controlled studies to validate the anabolic claims and assess the safety profile in human subjects.

-

Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways for both natural this compound and its synthetic analogues to differentiate their biological activities.

References

- 1. This compound and 5-alpha-hydroxy-laxogenin in dietary supplements [opss.org]

- 2. 5a-Hydroxy this compound [trbextract.com]

- 3. pro-hormones.co.uk [pro-hormones.co.uk]

- 4. Metabolomics Mechanism and Lignin Response to this compound C, a Natural Regulator of Plants Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androgenic properties of the dietary supplement 5α-hydroxy-laxogenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [this compound, a new steroidal sapogenin isolated from Smilax sieboldi Miq] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hi-Tech Doubles Production of this compound 100™ -- A Revolutionary Bodybuilding Anabolic agent! - BioSpace [biospace.com]

- 8. fitnessinformant.com [fitnessinformant.com]

- 9. 5α-Hydroxythis compound - Wikipedia [en.wikipedia.org]

- 10. News - Top 5 Benefits of 5a-Hydroxy this compound Supplements for Fitness Enthusiasts [mylandsupplement.com]

- 11. The Effects of this compound and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. manup-testosterone.com [manup-testosterone.com]

- 13. predatornutrition.com [predatornutrition.com]

- 14. researchgate.net [researchgate.net]

- 15. Androgenic properties of the dietary supplement 5α-hydroxy-laxogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of brassinosteroids analogues from this compound and their plant growth promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Laxogenin as a Potential Myostatin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxogenin, a naturally occurring brassinosteroid found in various plants, and its synthetic derivative, 5-alpha-hydroxy-laxogenin, have garnered attention within the fitness and dietary supplement markets for their purported anabolic effects.[1][2] The primary proposed mechanism of action centers on the inhibition of myostatin (MSTN), a key negative regulator of skeletal muscle mass.[3] This technical guide provides a comprehensive overview of the current scientific evidence regarding this compound's potential as a myostatin inhibitor, with a focus on quantitative data from in vitro studies, detailed experimental protocols, and an illustration of the relevant biological pathways. It is imperative to note at the outset that, while preliminary computational and in vitro findings are available, there is a significant lack of in vivo animal and human studies to substantiate the anabolic claims.[1][4][5]

Introduction to Myostatin and Its Signaling Pathway

Myostatin (MSTN), also known as Growth Differentiation Factor 8 (GDF-8), is a member of the Transforming Growth Factor-beta (TGF-β) superfamily.[6] It is predominantly expressed in skeletal muscle and acts as a chalone, negatively regulating muscle growth.[6][7] The loss or inhibition of myostatin function leads to a significant increase in muscle mass, a phenotype observed in various species, including cattle and humans.[3]

The canonical myostatin signaling pathway is initiated when the active myostatin dimer binds to the Activin Type IIB Receptor (ACVR2B) on the surface of muscle cells.[6][8] This binding event recruits and phosphorylates a type I receptor, either Activin Receptor-Like Kinase 4 (ALK4) or ALK5.[6] The activated receptor complex then phosphorylates the downstream signaling proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates into the nucleus. Inside the nucleus, this complex regulates the transcription of target genes, ultimately leading to an inhibition of myoblast proliferation and differentiation, and a decrease in protein synthesis.[6][7]

Myostatin Signaling Pathway Diagram

Caption: Canonical Myostatin (MSTN) signaling pathway.

This compound as a Putative Myostatin Inhibitor

This compound (LXG) and its derivative, 5-alpha-hydroxy-laxogenin (5HLXG), have been investigated as potential myostatin inhibitors.[3] The proposed mechanism involves direct binding to myostatin, which would prevent myostatin from interacting with its receptor, ACVR2B, thereby inhibiting the downstream signaling cascade that leads to muscle growth suppression.[3][8]

Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound as a myostatin inhibitor.

Quantitative Data from In Silico and In Vitro Studies

The primary source of quantitative data on this compound's interaction with myostatin comes from a 2025 study on its potential application in cultured meat production.[3][8][9][10]

Table 1: In Silico Binding Affinities of this compound and 5HLXG to Myostatin

| Compound | Binding Free Energy (kcal/mol) |

| This compound (LXG) | -7.90[3][8][9][10] |

| 5-alpha-hydroxy-laxogenin (5HLXG) | -8.50[3][8][9][10] |

Data from computational screening of natural compounds against myostatin.[3]

Table 2: In Vitro Effects of this compound and 5HLXG on Muscle Stem Cell (MSC) Differentiation

| Species | Compound (Concentration) | Outcome Measure | Result (% Increase vs. Control) |

| Bovine MSCs | LXG (10 nM) | Creatine Kinase Activity | 11%[3] |

| Bovine MSCs | 5HLXG (1 nM) | Creatine Kinase Activity | >15%[3] |

| Porcine MSCs | LXG (10 nM) | Creatine Kinase Activity | ~18%[3][8] |

| Porcine MSCs | 5HLXG (1 nM) | Creatine Kinase Activity | ~18%[3][8] |

| Porcine MSCs | 5HLXG (10 nM) | Creatine Kinase Activity | ~18%[3][8] |

| Porcine MSCs | 5HLXG (0.1 nM) | Creatine Kinase Activity | ~9%[3][8] |

Creatine kinase is a marker of muscle differentiation.[3]

Table 3: Effects of this compound (10 nM) on Gene Expression in Porcine MSCs

| Gene | Function | Result (% Increase in mRNA vs. Control) |

| MYOD | Myogenic Regulatory Factor | ~40%[3][8] |

| MYOG | Myogenic Regulatory Factor | ~50%[3][8] |

| MYH | Myosin Heavy Chain (Structural Protein) | ~150%[3][8] |

| MSTN | Negative Regulator of Muscle Mass | Decrease (protein and mRNA)[3][8] |

These results suggest that at a concentration of 10 nM, this compound and 5HLXG can inhibit myostatin expression and promote the expression of genes involved in myogenesis in porcine muscle stem cells.[3][8]

Experimental Protocols

The following methodologies are summarized from the key in vitro study investigating this compound's effects on muscle cells.[3]

In Silico Molecular Docking

-

Objective: To predict the binding affinity of this compound and other natural compounds to the myostatin protein.

-

Protocol:

-

Obtain the 3D structure of the myostatin protein.

-

Prepare the 3D structures of the ligand molecules (this compound, 5HLXG).

-

Utilize computational docking software to predict the binding pose and calculate the binding free energy between each ligand and myostatin.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the myostatin binding pocket.

-

Muscle Stem Cell (MSC) Culture and Differentiation

-

Objective: To assess the effect of this compound on the differentiation of muscle stem cells into myotubes.

-

Protocol:

-

Isolate MSCs from bovine and porcine muscle tissue.

-

Culture the MSCs in a growth medium until they reach confluence.

-

Induce differentiation by switching to a differentiation medium.

-

Treat the cells with varying concentrations of this compound or 5HLXG (e.g., 0.1, 1, 10, 100, and 1000 nM) dissolved in a suitable solvent (e.g., DMSO). A control group receives only the solvent.[3]

-

Continue incubation for a period sufficient to allow myotube formation (typically several days).

-

Creatine Kinase Activity Assay

-

Objective: To quantify a biochemical marker of muscle differentiation.

-

Protocol:

-

After the differentiation period, lyse the cells to release intracellular contents.

-

Use a commercial creatine kinase activity assay kit.

-

Measure the enzymatic activity spectrophotometrically according to the manufacturer's instructions.

-

Normalize the activity to the total protein content in each sample to account for differences in cell number.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of key myogenic and myostatin genes.

-

Protocol:

-

Extract total RNA from the treated and control cells.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform real-time PCR using specific primers for target genes (MYOD, MYOG, MYH, MSTN) and a reference (housekeeping) gene.

-

Calculate the relative fold change in gene expression using a method such as the 2-ΔΔCt method.

-

Workflow for Myostatin Inhibitor Screening

Caption: Generalized workflow for the discovery of myostatin inhibitors.

Critical Gaps in Research and Future Directions

While the in silico and in vitro data are promising, they represent the very early stages of drug discovery. For drug development professionals and researchers, it is crucial to recognize the significant limitations of the current body of evidence for this compound:

-

Lack of In Vivo Data: There are no published animal or human studies demonstrating that orally ingested this compound or its derivatives can inhibit myostatin, increase muscle mass, or enhance strength.[1][4] A study using orchiectomized rats treated with 5α-hydroxy-laxogenin found no androgenic or anabolic effects.[4]

-

Bioavailability and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is unknown. It is unclear if it can be absorbed intact into the bloodstream and reach muscle tissue in sufficient concentrations to exert a biological effect.

-

Safety Profile: The safety of this compound has not been evaluated in humans.[1][5] Products sold as this compound supplements have been found to be inaccurately labeled, sometimes containing none of the advertised ingredient or other undisclosed substances.[1][11]

-

Mechanism of Action: The proposed direct binding to myostatin is based on computational models and needs to be confirmed with biophysical assays (e.g., Surface Plasmon Resonance). Furthermore, the activation of pathways like the AKT/mTOR pathway is often cited but lacks direct experimental support in the context of this compound.[12][13]

Future research should prioritize well-controlled in vivo studies in animal models to determine if the promising in vitro effects translate to a whole-organism setting. These studies should assess not only muscle mass and function but also conduct thorough pharmacokinetic and toxicological analyses. Until such data are available, any claims regarding this compound's efficacy as an anabolic agent in humans remain speculative and unsubstantiated by rigorous scientific evidence.

References

- 1. This compound and 5-alpha-hydroxy-laxogenin in dietary supplements [opss.org]

- 2. predatornutrition.com [predatornutrition.com]

- 3. The Effects of this compound and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production [mdpi.com]

- 4. Effects of the Dietary Supplement 5α‐Hydroxy‐this compound in the Orchiectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. Myostatin Inhibitors: Panacea or Predicament for Musculoskeletal Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies [frontiersin.org]

- 8. The Effects of this compound and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Effects of this compound and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quick Take: Only 25% Putatively Anabolic this compound Supps Contain Measurable Amounts of the Alleged Muscle Builder [suppversity.blogspot.com]

- 12. pro-hormones.co.uk [pro-hormones.co.uk]

- 13. samedaysupplements.com [samedaysupplements.com]

Unraveling the Cellular Mechanisms of Laxogenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. Laxogenin and its derivatives are not approved by the FDA for any medical use. The information presented herein is a synthesis of available research and should not be interpreted as a promotion or endorsement of these compounds for human consumption.

Introduction

This compound, a plant-based steroidal sapogenin, and its synthetic derivative, 5α-hydroxy-laxogenin, have garnered significant attention within the fitness and bodybuilding communities as purported natural anabolic agents.[1] These compounds are often marketed as alternatives to anabolic steroids, with claims of promoting muscle growth, enhancing strength, and accelerating recovery without the associated hormonal side effects.[2][3] This technical guide provides an in-depth exploration of the available scientific evidence concerning the cellular pathways modulated by this compound, offering a resource for researchers and professionals in drug development. While anecdotal reports are plentiful, robust clinical data in humans is scarce, with much of the current understanding derived from in vitro studies, animal models, and computational analyses.

Core Cellular Pathways and Molecular Interactions

This compound is proposed to exert its biological effects through several distinct cellular pathways. The primary mechanisms revolve around the modulation of protein synthesis, regulation of catabolic hormones, and interaction with specific cellular receptors.

The Akt/mTOR Signaling Pathway and Protein Synthesis

A central claim regarding this compound's anabolic effect is its ability to stimulate muscle protein synthesis.[4] Several sources suggest that this compound may activate Protein Kinase B (Akt), a critical node in the PI3K/Akt/mTOR signaling cascade.[5][6] This pathway is a master regulator of cell growth, proliferation, and protein synthesis.

-

Proposed Mechanism: this compound is hypothesized to bind to a cell surface receptor, initiating a signaling cascade that leads to the phosphorylation and activation of Akt.[5][6] Activated Akt, in turn, phosphorylates and activates the mammalian target of rapamycin (mTOR), a key kinase that promotes protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[7][8] This cascade ultimately enhances the translation of messenger RNA (mRNA) into protein, contributing to muscle hypertrophy.[5]

Interaction with the Androgen Receptor

Contrary to the common marketing claim that this compound is non-hormonal, some in vitro evidence suggests an interaction with the androgen receptor (AR). A study investigating 5α-hydroxy-laxogenin demonstrated its ability to trans-activate the AR in human prostate cells.[9][10]

-

Biphasic Response: The study observed a biphasic dose-dependent response, with antagonistic properties at lower concentrations (0.01–1 µg/mL) and agonistic effects at higher concentrations.[9] This suggests a complex interaction with the AR that is not yet fully understood. The agonistic effect at higher doses was inhibited by the AR antagonist bicalutamide, confirming the involvement of the androgen receptor.[9]

-

Contradictory In Vivo Data: It is crucial to note that a subsequent in vivo study in castrated male rats did not find any androgenic or anabolic effects of 5α-hydroxy-laxogenin.[11] This discrepancy highlights the potential for false negatives in certain in vitro assays and the importance of in vivo validation.[9]

Myostatin Inhibition

Myostatin (MSTN) is a negative regulator of skeletal muscle mass.[12] Inhibition of myostatin is a promising therapeutic strategy for muscle-wasting diseases. A recent study utilized in silico and in vitro approaches to investigate the effects of this compound and 5α-hydroxy-laxogenin on myostatin.[12][13]

-

Computational Docking: In silico analysis predicted that both this compound and 5α-hydroxy-laxogenin could bind to myostatin with significant binding free energies.[12][14]

-

In Vitro Validation: At a concentration of 10 nM, both compounds were shown to effectively inhibit the mRNA and protein expression of myostatin in muscle satellite cells.[12][14] This inhibition was associated with enhanced myogenesis, myotube formation, and maturation.[12][13] The proposed mechanism involves this compound binding to myostatin, preventing it from interacting with its receptor, ACVR2b, thereby inhibiting the downstream Smad2/3 signaling that leads to protein degradation.[15]

References

- 1. This compound and 5-alpha-hydroxy-laxogenin in dietary supplements [opss.org]

- 2. predatornutrition.com [predatornutrition.com]

- 3. dianarangaves.com [dianarangaves.com]

- 4. nbinno.com [nbinno.com]

- 5. News - Top 5 Benefits of 5a-Hydroxy this compound Supplements for Fitness Enthusiasts [mylandsupplement.com]

- 6. pro-hormones.co.uk [pro-hormones.co.uk]

- 7. This compound: Plant-Based Compound for Muscle Recovery Formula [epicatelean.com]

- 8. manup-testosterone.com [manup-testosterone.com]

- 9. Androgenic properties of the dietary supplement 5α-hydroxy-laxogenin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androgenic properties of the dietary supplement 5α-hydroxy-laxogenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Effects of this compound and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Effects of this compound and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Laxogenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laxogenin, a naturally occurring brassinosteroid found in certain plants, has garnered significant interest for its purported anabolic properties without the androgenic side effects typically associated with steroidal hormones. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details its proposed mechanism of action, including its interaction with key signaling pathways relevant to muscle growth and metabolism. Furthermore, this document outlines detailed experimental protocols for the in vitro evaluation of this compound's effects on muscle cells, offering a foundational resource for researchers in the fields of pharmacology, biochemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₂₇H₄₂O₄, is a spirostanic analogue of the plant steroid hormone brassinolide.[1] Its structure is characterized by a steroid nucleus with a spiroketal side chain. The systematic IUPAC name for this compound is (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-19-one.[2] A closely related and often commercially available synthetic derivative is 5-alpha-hydroxy-laxogenin.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₄₂O₄ | [2][3] |

| Molecular Weight | 430.6 g/mol | [2][3] |

| CAS Number | 1177-71-5 | [2][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 210-212 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Topological Polar Surface Area | 55.8 Ų | [2] |

| Complexity | 766 | [2] |

Synthesis Overview

This compound can be synthesized from diosgenin, a common starting material for the synthesis of various steroidal compounds.[5][6] A convenient four-step pathway has been reported to produce 3β-hydroxy-6-oxo-5α-steroids like this compound from 3β-acetoxy Δ⁵-steroids.[5][7] This process involves diastereoselective epoxidation and subsequent rearrangement reactions.[5] The robustness of this method is highlighted by its ability to preserve the labile spiroketal side chain of diosgenin under the required strong oxidizing and acidic conditions.[5]

Mechanism of Action and Biological Properties

This compound is a member of the brassinosteroid family of plant hormones.[1] While its mechanism in mammals is not fully elucidated, it is believed to exert its effects through non-hormonal pathways, distinguishing it from anabolic androgenic steroids.

Brassinosteroid Signaling Pathway

In plants, brassinosteroids bind to a cell-surface receptor kinase, BRASSINOSTEROID INSENSITIVE1 (BRI1), initiating a signaling cascade that ultimately regulates gene expression related to growth and development.[8][9] This pathway involves a series of phosphorylation and dephosphorylation events, with key players including the kinase BIN2 and the transcription factors BZR1 and BES1.[9][10] It is hypothesized that this compound may interact with a yet-to-be-identified mammalian receptor that shares homology with BRI1, thereby activating downstream signaling cascades.

Interaction with Myostatin and Activation of PI3K/Akt Pathway

Recent in silico and in vitro studies suggest that this compound and its derivative, 5-alpha-hydroxy-laxogenin, may act as inhibitors of myostatin (MSTN), a negative regulator of muscle mass.[11][12] By binding to myostatin, this compound could prevent its interaction with its receptor, activin receptor type-2B (ACVR2b), thereby inhibiting the downstream Smad2/3 signaling that leads to muscle protein degradation.[12] The inhibition of myostatin is known to promote muscle growth through the activation of the PI3K/Akt/mTOR pathway, a central regulator of protein synthesis. While direct binding of this compound to a mammalian receptor initiating this cascade has not been definitively shown, its effects on myostatin provide a plausible mechanism for its anabolic activity.

Other Potential Biological Activities

Some sources suggest that this compound may also have cortisol-inhibiting properties.[12] By reducing the levels of this catabolic hormone, this compound could further contribute to an anabolic environment. However, robust scientific evidence from controlled studies is needed to substantiate this claim.

Quantitative Biological Data

The following table summarizes the available quantitative data on the interaction of this compound and its derivative with myostatin.

Table 2: In Silico Binding Affinities

| Ligand | Target | Binding Free Energy (kcal/mol) | Reference |

| This compound | Myostatin | -7.90 | [11][12] |

| 5-Alpha-Hydroxy-Laxogenin | Myostatin | -8.50 | [11][12] |

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the in vitro assessment of this compound's biological activity.[11]

Cell Culture and Differentiation of C2C12 Myoblasts

-

Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Differentiation Induction: When cells reach approximately 90% confluency, replace the growth medium with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.

-

Treatment: Add this compound (dissolved in a suitable vehicle like DMSO) to the differentiation medium at desired concentrations (e.g., 0.1, 1, 10, 100 nM). A vehicle control should be run in parallel.

-

Incubation: Culture the cells in the differentiation medium for 2-6 days to allow for myotube formation.

Creatine Kinase Activity Assay

-

Sample Preparation: After the desired differentiation period, wash the cells with ice-cold PBS and lyse them in a suitable assay buffer. Homogenize the cell lysate and centrifuge to remove insoluble material.

-

Assay: Use a commercial creatine kinase activity assay kit. In a 96-well plate, add the cell lysate to the reaction mixture provided in the kit.

-

Measurement: Measure the change in absorbance at the specified wavelength (e.g., 340 nm or 450 nm, depending on the kit) over time using a microplate reader.[13][14][15][16]

-

Calculation: Calculate the creatine kinase activity based on the rate of change in absorbance and normalize to the total protein concentration of the lysate.

Western Blot Analysis for Myogenic Markers and Signaling Proteins

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[4][17][18][19]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, MYOD, MYOG, MYH, MSTN) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[18]

Androgen Receptor Activation Reporter Gene Assay

-

Cell Culture and Transfection: Use a cell line stably or transiently expressing the human androgen receptor (AR) and an AR-responsive reporter gene (e.g., luciferase).[20][21]

-

Treatment: Treat the cells with this compound at various concentrations, a known AR agonist (e.g., DHT) as a positive control, and a vehicle control.

-

Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.[20][21]

-

Data Analysis: Express the results as fold activation over the vehicle control.

In Vitro Cortisol Inhibition Assay

-

Cell Culture: Culture H295R human adrenocortical cells.

-

Treatment: Treat the cells with a cortisol release inducer (e.g., forskolin) in the presence or absence of varying concentrations of this compound.

-

Sample Collection: Collect the cell culture supernatant after the incubation period.

-

Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a commercial ELISA kit.[22][23]

-

Data Analysis: Calculate the percentage inhibition of cortisol release by this compound compared to the forskolin-only treated cells.

Conclusion

This compound is a promising natural compound with potential anabolic effects mediated through non-hormonal pathways. Its ability to interact with the myostatin signaling pathway provides a plausible mechanism for its observed effects on muscle cells. The experimental protocols detailed in this guide offer a robust framework for further investigation into the precise molecular mechanisms and therapeutic potential of this compound. Further research, particularly in vivo studies and the identification of its specific mammalian receptor, is warranted to fully elucidate its pharmacological profile and validate its efficacy and safety for potential therapeutic applications.

References

- 1. This compound and 5-alpha-hydroxy-laxogenin in dietary supplements [opss.org]

- 2. This compound | C27H42O4 | CID 10950057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Brassinosteroid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of Three Key Kinases of Brassinosteroid Signaling Pathway [mdpi.com]

- 11. The Effects of this compound and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effects of this compound and 5-Alpha-hydroxy-laxogenin on Myotube Formation and Maturation During Cultured Meat Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3hbiomedical.com [3hbiomedical.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]